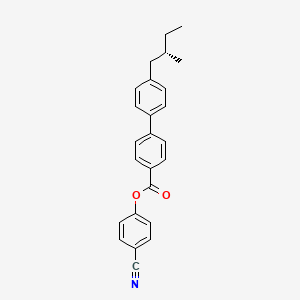
4-Cyanophenyl (S)-4'-(2-methylbutyl)(1,1'-biphenyl)-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyanophenyl group, a biphenyl core, and a carboxylate ester, making it an interesting subject for research in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of the cyanophenyl group and the carboxylate ester. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various organic solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization would ensure the efficient production of high-purity 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate.
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials, such as polymers or liquid crystals, due to its structural properties.
Wirkmechanismus
The mechanism by which 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate exerts its effects would depend on its specific application. In a biological context, the compound might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular modeling.
Vergleich Mit ähnlichen Verbindungen
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate can be compared with other similar compounds, such as:
4-Cyanophenyl (S)-4’-(2-methylpropyl)(1,1’-biphenyl)-4-carboxylate: This compound has a similar structure but with a different alkyl group, which may affect its reactivity and properties.
4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-acetate: This compound has an acetate ester instead of a carboxylate ester, which could influence its chemical behavior and applications.
The uniqueness of 4-Cyanophenyl (S)-4’-(2-methylbutyl)(1,1’-biphenyl)-4-carboxylate lies in its specific combination of functional groups and stereochemistry, which may confer distinct properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
62614-51-1 |
|---|---|
Molekularformel |
C25H23NO2 |
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(4-cyanophenyl) 4-[4-[(2S)-2-methylbutyl]phenyl]benzoate |
InChI |
InChI=1S/C25H23NO2/c1-3-18(2)16-19-4-8-21(9-5-19)22-10-12-23(13-11-22)25(27)28-24-14-6-20(17-26)7-15-24/h4-15,18H,3,16H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
KSTDUUFIIKDDDT-SFHVURJKSA-N |
Isomerische SMILES |
CC[C@H](C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Kanonische SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
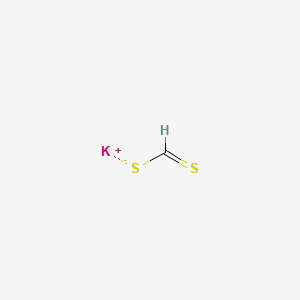
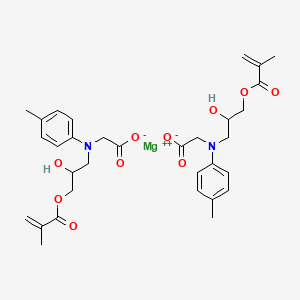
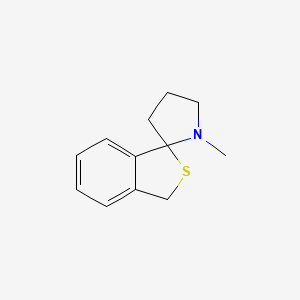

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
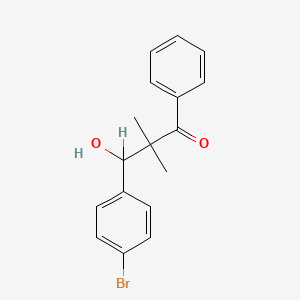
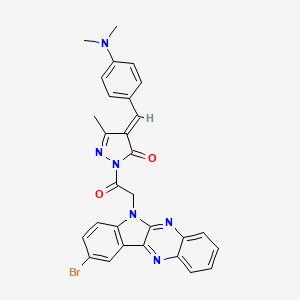
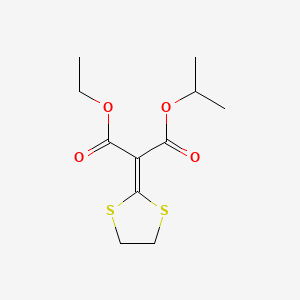
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
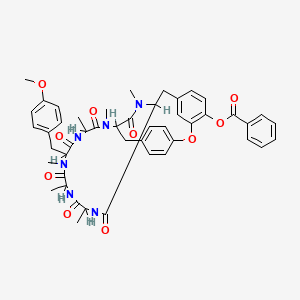
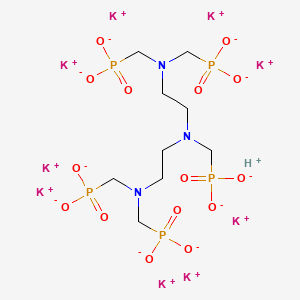
![2-methyl-5-[3-(4-methylpiperazin-1-yl)propyl]-3H-pyrido[2,3-b][1,4]diazepin-4-one;hydrochloride](/img/structure/B15184797.png)

